molecular formula C9H8N2O2 B8725125 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No. B8725125
M. Wt: 176.17 g/mol
InChI Key: JWWQHMUSBJSOKZ-UHFFFAOYSA-N
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Patent
US04022897

Procedure details

A mixture of 110.0 g of 2-amino-3-pyridinol and 130.0 g of methyl 2-aminocrotonate are heated at an internal temperature of 110°-115° for approximately 4 hours. The solid product is sublimed in vacuo to give about 140.0 g of product, m.p. 144°-145°.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.N/[C:10](=[CH:15]\[CH3:16])/[C:11](OC)=[O:12]>>[OH:8][C:7]1[C:2]2=[N:1][C:15]([CH3:16])=[CH:10][C:11](=[O:12])[N:3]2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
130 g
Type
reactant
Smiles
N/C(/C(=O)OC)=C\C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated at an internal temperature of 110°-115° for approximately 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CN2C1=NC(=CC2=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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